molecular formula C10H11NO6 B8705340 3,4,5-Trimethoxy-2-nitrobenzaldehyde CAS No. 55149-78-5

3,4,5-Trimethoxy-2-nitrobenzaldehyde

Cat. No. B8705340
CAS RN: 55149-78-5
M. Wt: 241.20 g/mol
InChI Key: FSKBBDLKXQSQRJ-UHFFFAOYSA-N
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Patent
US06093714

Procedure details

Active manganese dioxide (8.0 g) was added to a solution of 3,4,5-trimethoxy-2-nitrobenzyl alcohol (1.01 g, 4.15 mmol), prepared in the step (a), in methylene chloride (15 ml), and the mixture was stirred at room temperature overnight. Further, active manganese dioxide (8.0 g) was added thereto, and the mixture was stirred at room temperature for 8 hr. The reaction mixture was filtered through Celite, and the solvent was removed under reduced pressure to give 3,4,5-trimethoxy-2-nitrobenzaldehyde (300 mg, 30%) as colorless powder.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][OH:7]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
COC=1C(=C(CO)C=C(C1OC)OC)[N+](=O)[O-]
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 8 hr
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=C(C=O)C=C(C1OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.